molecular formula C4H8F2O2 B14003680 2,2-Difluorobutane-1,3-diol

2,2-Difluorobutane-1,3-diol

Cat. No.: B14003680
M. Wt: 126.10 g/mol
InChI Key: FKAWLNJLIHZNPW-UHFFFAOYSA-N
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Description

2,2-Difluorobutane-1,3-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups. This compound is of significant interest due to its unique chemical properties imparted by the presence of fluorine atoms. The incorporation of fluorine into organic molecules often results in the modification of various chemical, physical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutane-1,3-diol typically involves the reaction of hydrogen fluoride (HF) with butane-1,3-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions. The reaction conditions often include the use of a fluoride source and a suitable solvent to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorobutane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Difluorobutane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluorobutane-1,3-diol exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the stability of the compound and modify its electronic properties, leading to unique biological activities .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluorobutane-1,3-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

2,2-difluorobutane-1,3-diol

InChI

InChI=1S/C4H8F2O2/c1-3(8)4(5,6)2-7/h3,7-8H,2H2,1H3

InChI Key

FKAWLNJLIHZNPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)(F)F)O

Origin of Product

United States

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